4-Chloro-7-methyl-1H-indazole-3-carbaldehyde
Overview
Description
4-Chloro-7-methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound featuring an indazole core, which is a fused ring system consisting of benzene and pyrazole rings
Mechanism of Action
Target of Action
Indazole derivatives, such as 4-Chloro-7-methyl-1H-indazole-3-carbaldehyde, are known to be ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . .
Mode of Action
Indazole derivatives are known to play a significant role in cell biology . They are used in the treatment of various disorders, including cancer and microbial infections .
Biochemical Pathways
Indazole derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indazole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methyl-1H-indazole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 2-methyl-3-nitrobenzoic acid.
Formation of Indazole Core: The initial step involves the cyclization of 4-chloroaniline with 2-methyl-3-nitrobenzoic acid under acidic conditions to form the indazole core.
Introduction of Aldehyde Group: The final step involves the formylation of the indazole core using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-methyl-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 4-position can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 4-Chloro-7-methyl-1H-indazole-3-carboxylic acid.
Reduction: 4-Chloro-7-methyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-7-methyl-1H-indazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 4-Chloro-1-methyl-1H-indazole-3-carbaldehyde
- 7-Methyl-1H-indazole-3-carbaldehyde
- 4-Chloro-1H-indazole-3-carbaldehyde
Comparison: 4-Chloro-7-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties or binding affinities, making it a valuable candidate for specific applications.
Properties
IUPAC Name |
4-chloro-7-methyl-2H-indazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDYFDLFHVNOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=C(NN=C12)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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